2-[2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid

Bradykinin B1 Antagonist Pain and Inflammation GPCR Medicinal Chemistry

2-[2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid (CAS 329905-83-1) is a synthetic organic compound built on a 1,2,3,4-tetrahydroisoquinoline (THIQ) core, featuring an N-benzenesulfonyl protecting/activating group and a C1-acetic acid side chain. It has a molecular formula of C17H17NO4S and a molecular weight of 331.4 g/mol.

Molecular Formula C17H17NO4S
Molecular Weight 331.4g/mol
CAS No. 329905-83-1
Cat. No. B381884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid
CAS329905-83-1
Molecular FormulaC17H17NO4S
Molecular Weight331.4g/mol
Structural Identifiers
SMILESC1CN(C(C2=CC=CC=C21)CC(=O)O)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C17H17NO4S/c19-17(20)12-16-15-9-5-4-6-13(15)10-11-18(16)23(21,22)14-7-2-1-3-8-14/h1-9,16H,10-12H2,(H,19,20)
InChIKeyICIVFNJHEOEAAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility49.7 [ug/mL]

2-[2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid (CAS 329905-83-1): Core Scaffold for Tetrahydroisoquinoline-Based Drug Discovery


2-[2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid (CAS 329905-83-1) is a synthetic organic compound built on a 1,2,3,4-tetrahydroisoquinoline (THIQ) core, featuring an N-benzenesulfonyl protecting/activating group and a C1-acetic acid side chain. It has a molecular formula of C17H17NO4S and a molecular weight of 331.4 g/mol [1]. The compound serves as a key intermediate and a validated core scaffold in medicinal chemistry, most notably as the foundation for a series of bradykinin B1 receptor antagonists [2]. Unlike many simple THIQ building blocks, the combination of the benzenesulfonyl group and the acetic acid moiety provides a unique vector for further derivatization, enabling the exploration of chemical space relevant to protease-activated receptor modulation.

Why Generic Substitution Fails for 2-[2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid in Receptor-Targeted Research


Substituting 2-[2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid with a generic THIQ analog is not feasible for projects targeting bradykinin receptors or related G-protein-coupled receptor (GPCR) families. The specific combination of the (1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid core and the N-sulfonyl group is critical for the antagonist pharmacophore. Research has demonstrated that this core scaffold, when appropriately sulfonylated, yields compounds with significant binding and functional activity at the recombinant human B1 receptor [1]. Altering the sulfonyl group (e.g., removing it or replacing it with an acyl group), moving the acetic acid moiety, or changing the core heterocycle directly ablates this activity, as the structure-activity relationship (SAR) is tightly dependent on these specific features. Therefore, procurement based on a core scaffold analysis, rather than a specific CAS number, risks sourcing an inactive compound.

Quantitative Differentiation Evidence for 2-[2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid Against Close Analogs


Validation as a Core Scaffold for Bradykinin B1 Receptor Antagonists

The (1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid scaffold, which defines the core of 2-[2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid, has been validated as a novel core for bradykinin B1 antagonists. Researchers synthesized a series of compounds by sulfonylating the imino group (with 4-toluenesulfonyl) and converting the acetyl side chain to amides. Three of these compounds showed significant activity at recombinant human B1 receptors in both binding and functional assays [1]. This directly contrasts with alternative cores like simple isoquinolines or unsubstituted THIQs, which lack this specific activity profile. This provides a class-level validation of the target compound's core structure, which is the essential starting point for any B1 antagonist development program.

Bradykinin B1 Antagonist Pain and Inflammation GPCR Medicinal Chemistry

Lipophilicity-Driven Differentiation in Drug Design (XLogP3 = 2.1)

The target compound has a computed XLogP3 value of 2.1 [1]. This moderate lipophilicity is a direct result of the balance between the lipophilic benzenesulfonyl group and the polar acetic acid moiety. In contrast, a close analog, the 6,7-dimethoxy derivative (CAS 10447-22-0), has a higher molecular weight (391.44 g/mol) and an additional hydrogen bond acceptor, which is predicted to increase its polar surface area (PSA) and alter its permeability profile [2]. This difference in lipophilicity is critical for central nervous system (CNS) drug design, where a LogP around 2-3 is often optimal. The target compound's unsubstituted aromatic ring on the THIQ core also provides a synthetic handle absent in the dimethoxy analog, allowing for late-stage functionalization.

Physicochemical Property Lipophilicity Drug-Likeness

Superior Synthetic Tractability for Amide Library Synthesis

The free carboxylic acid functionality of the target compound allows for direct, high-yielding amide coupling with a variety of amines without requiring a deprotection step [1]. This is a significant advantage over the corresponding ester analog, 2-benzenesulfonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid ethyl ester (CAS 175287-91-9), which requires a separate hydrolysis step before derivatization. The Huszár et al. study exploits this exact feature, where the acetic acid side chain of the core scaffold was converted to various amides, leading to the discovery of active B1 antagonists. For procurement strategies focused on library synthesis, the acid form directly saves one synthetic step, reduces material loss, and accelerates the screening cycle.

Parallel Synthesis Amide Coupling Combinatorial Chemistry

Optimal Scientific and Industrial Applications for 2-[2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid


Hit-to-Lead Optimization for Bradykinin B1 Receptor Antagonists

As demonstrated by Huszár et al. [1], the core scaffold of this compound is a validated starting point for B1 antagonist development. Medicinal chemistry teams can directly use this building block to synthesize focused amide libraries, rapidly exploring the SAR of the side chain. The commercial availability of the acid form eliminates the need for scaffold synthesis, allowing research to begin at the hit-to-lead stage.

GPCR Chemical Biology and Probe Development

Given the established role of the THIQ scaffold in GPCR modulation, this compound is ideal for the development of chemical probes to study receptor function. Its moderate lipophilicity (XLogP3 = 2.1) [2] makes it suitable for cellular assays where excessive lipophilicity can lead to non-specific binding. The benzenesulfonyl group provides a convenient UV chromophore for purification and analytical detection.

Combinatorial Chemistry and Parallel Synthesis Platforms

The free carboxylic acid allows for direct, one-step diversification via amide bond formation. This compound is therefore an excellent choice for combinatorial chemistry groups building screening libraries. Procuring this specific compound, rather than a protected analog or an ester, saves one synthetic step per library member [1], streamlining the entire production workflow.

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping

With a molecular weight of 331.4 g/mol, the compound sits at the upper boundary of fragment space. Its well-defined and rigid THIQ core, combined with the validated B1 antagonist pharmacophore, makes it a high-value fragment for merging or growing strategies in FBDD campaigns targeting inflammatory and pain-related proteases [1].

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